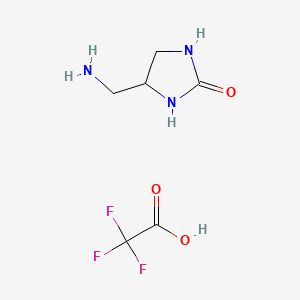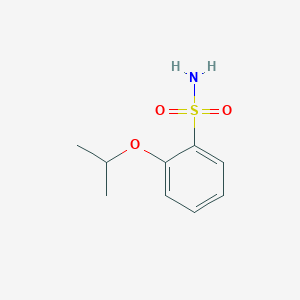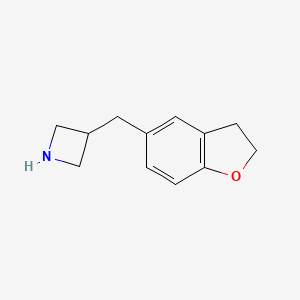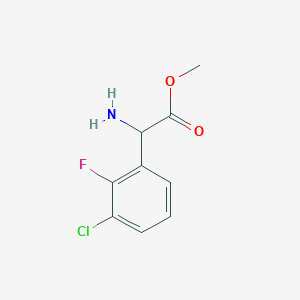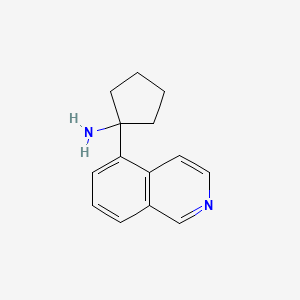
1-(Isoquinolin-5-yl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isoquinolin-5-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound features a cyclopentane ring bonded to an isoquinoline moiety, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 1-(Isoquinolin-5-yl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the coupling of isoquinoline derivatives with cyclopentanone under specific reaction conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield the desired compound . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Análisis De Reacciones Químicas
1-(Isoquinolin-5-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .
Aplicaciones Científicas De Investigación
1-(Isoquinolin-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(Isoquinolin-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its structural features, which allow it to interact with various biological molecules .
Comparación Con Compuestos Similares
1-(Isoquinolin-5-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure lacking the cyclopentane ring.
Cyclopentanamine: Lacks the isoquinoline moiety.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-isoquinolin-5-ylcyclopentan-1-amine |
InChI |
InChI=1S/C14H16N2/c15-14(7-1-2-8-14)13-5-3-4-11-10-16-9-6-12(11)13/h3-6,9-10H,1-2,7-8,15H2 |
Clave InChI |
ZRDIGTMVEXHZFY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=CC3=C2C=CN=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)



